molecular formula C12H13NO3 B2965169 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid CAS No. 179993-05-6

1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Cat. No. B2965169
CAS RN: 179993-05-6
M. Wt: 219.24
InChI Key: FXSBCLSDWGBWQY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid, also known as MECCA, is an organic compound with a wide range of applications in the scientific field. It is a versatile compound that can be used for a variety of purposes.

Scientific Research Applications

Rh(III)-Catalyzed Selective Coupling

A study by Jing Zheng, Yan Zhang, and Sunliang Cui (2014) reports a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This coupling process is significant for its mild and efficient approach toward diverse product formation with selective C-C and C-C/C-N bond formation, showcasing a method of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).

Indole-Benzimidazole Derivatives Synthesis

Xin-ying Wang et al. (2016) explored the synthesis of novel indole-benzimidazole derivatives using indole carboxylic acids. This study is crucial for understanding the chemical synthesis processes that lead to compounds with potential biological activities (Wang, Liu, Xu, Jiang, & Kang, 2016).

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a compound related to 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, was characterized using various spectroscopic techniques by M. S. Almutairi et al. (2017). Their work provides insights into the electronic nature, reactivity, and non-linear optical (NLO) properties of the molecule, contributing significantly to the understanding of its potential applications in materials science (Almutairi et al., 2017).

Crystal and Molecular Structure Studies

The crystal and molecular structure of 5-methoxyindole-3-acetic acid, a compound related to the target molecule, was elucidated by T. Sakaki et al. (1975). This research provided valuable information on the hydrogen-bonded dimer structures and the conformation of the side-chain, which is distinct from indole-3-acetic acid, suggesting applications in crystallography and molecular design (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).

properties

IUPAC Name

1-(2-methoxyethyl)indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-7-6-13-8-10(12(14)15)9-4-2-3-5-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBCLSDWGBWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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